molecular formula C29H31N3O3 B11321601 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B11321601
M. Wt: 469.6 g/mol
InChI Key: DZAVLAJQBMJEJO-UHFFFAOYSA-N
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Description

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core linked to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring. Key steps include:

    Formation of Benzimidazole Core: This is achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Attachment of Dimethylphenoxy Group: The benzimidazole core is then reacted with 2,4-dimethylphenol in the presence of a suitable base to form the dimethylphenoxy derivative.

    Formation of Hydroxypropyl Linker: The hydroxypropyl group is introduced via a nucleophilic substitution reaction using an epoxide or a halohydrin.

    Cyclization to Form Pyrrolidinone Ring: The final step involves cyclization to form the pyrrolidinone ring, typically using a cyclizing agent such as a strong acid or base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The benzimidazole core can be reduced to form a dihydrobenzimidazole derivative.

    Substitution: The dimethylphenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

    Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. For example, it may inhibit bacterial cell division by targeting the FtsZ protein, a key component in bacterial cytokinesis . In cancer cells, it may exert its effects by interfering with DNA replication or repair mechanisms, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the hydroxypropyl linker and the dimethylphenoxy group in 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one imparts specific chemical and biological properties that are not observed in similar compounds. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C29H31N3O3

Molecular Weight

469.6 g/mol

IUPAC Name

4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C29H31N3O3/c1-19-8-11-23(12-9-19)31-16-22(15-28(31)34)29-30-25-6-4-5-7-26(25)32(29)17-24(33)18-35-27-13-10-20(2)14-21(27)3/h4-14,22,24,33H,15-18H2,1-3H3

InChI Key

DZAVLAJQBMJEJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=C(C=C(C=C5)C)C)O

Origin of Product

United States

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